molecular formula C12H21N3O2 B14866863 Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate

Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate

Cat. No.: B14866863
M. Wt: 239.31 g/mol
InChI Key: FSLJXKTWOXNOSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a cyano group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-aminopropanoate with 2-cyanopropan-2-ylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

    Oxidation: The compound can be oxidized using hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction with sodium borohydride can yield amine derivatives.

    Substitution: Alkyl halides can react with the compound to form substituted azetidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-ylamino)azetidine-1-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-9(7-15)14-12(4,5)8-13/h9,14H,6-7H2,1-5H3

InChI Key

FSLJXKTWOXNOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C)(C)C#N

Origin of Product

United States

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